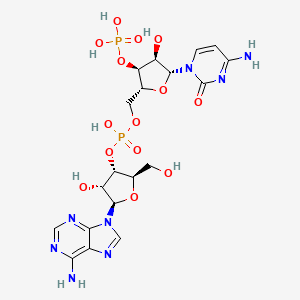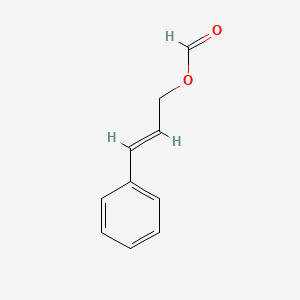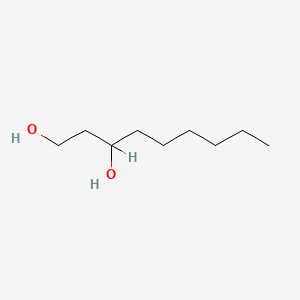
1,3-Nonanediol
Overview
Description
1,3-Nonanediol is a chemical compound with the molecular formula C9H20O2 . It has an average mass of 160.254 Da and a monoisotopic mass of 160.146332 Da . It is also known by other names such as Nonane-1,3-diol .
Synthesis Analysis
The synthesis of 1,3-Nonanediol and its derivatives has been a subject of research. For instance, a study discusses the rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization . The process involves converting diols into thermosets with tunable properties .Molecular Structure Analysis
The molecular structure of 1,3-Nonanediol consists of nine carbon atoms, twenty hydrogen atoms, and two oxygen atoms . The structure can be represented by the linear formula CH3(CH2)5CHOH(CH2)2OH .Physical And Chemical Properties Analysis
1,3-Nonanediol has a refractive index of n20/D >1.4510 (lit.) and a boiling point of 271-272 °C (lit.) . Its density is >0.929 g/mL at 25 °C (lit.) .Scientific Research Applications
Genetically Engineered Microorganisms for 1,3-Propanediol Production
- Genetically engineered strains are developed for efficient biosynthesis of 1,3-Propanediol (1,3-PD), an important chemical used in cosmetics, foods, lubricants, and medicines. These strains demonstrate higher yields and overcome production barriers faced by natural microorganisms (Yang et al., 2018).
Biotechnological Advances in 1,3-Propanediol Production
- Advances in biotechnological production of 1,3-PD include various bioprocess cultivation techniques facilitated by natural and/or genetically engineered microbes. This review emphasizes the importance of mathematical model-based approaches for designing bioreactor operating strategies (Kaur et al., 2012).
Downstream Processing in 1,3-Propanediol Production
- The review focuses on the methods for recovery and purification of 1,3-PD from fermentation broth, highlighting the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Metabolic Engineering for 1,3-Propanediol Pathway
- Various strategies have been pursued to metabolically tailor the 1,3-PD production pathway, such as gene knockout, gene transfer and overexpression, and manipulation of internal redox balance (Celińska, 2010).
Microbial Fermentation to Produce 1,3-Propanediol
- The microbial fermentation process is optimized for the production of 1,3-PD from glucose using Escherichia coli strains. This approach offers a potential method for industrial-scale production from various biomass resources (Liang et al., 2010).
Electrochemical Conversion of Glycerol to 1,3-Propanediol
- Electrochemical methods are explored for the conversion of glycerol to 1,3-PD, demonstrating selective conversion and offering a green and potential process network between biodiesel production and chlor-alkali industry (James, Sauter, & Schröder, 2018).
Immobilized Technology in 1,3-Propanediol Production
- The application of immobilization technology in the production of 1,3-PD by fermentation shows significant improvements in efficiency (Gao et al., 2021).
Safety and Hazards
properties
IUPAC Name |
nonane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNJFUJNEYIYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274149 | |
| Record name | 1,3-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Nonanediol | |
CAS RN |
23433-07-0 | |
| Record name | 1,3-Nonanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Nonanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Nonanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



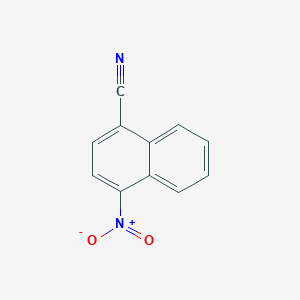




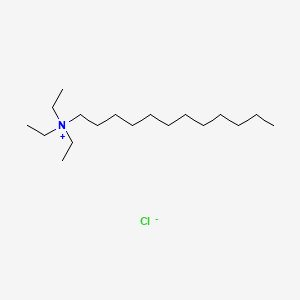
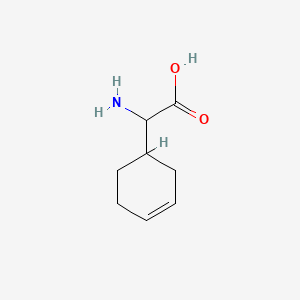


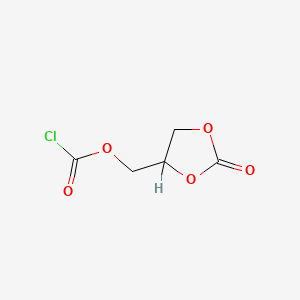
![4-Hydroxybenzo[H]quinoline](/img/structure/B3369446.png)

